molecular formula C10H15Cl2N B610860 4-(2-Chlorophenyl)butan-2-amine CAS No. 144887-95-6

4-(2-Chlorophenyl)butan-2-amine

Cat. No.: B610860
CAS No.: 144887-95-6
M. Wt: 220.14
InChI Key: NVCYSMVSGDVJQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds usually involves reactions like nucleophilic substitution or addition, where the amine group (-NH2) is introduced into the molecule . The exact method would depend on the starting materials and the specific conditions required.


Chemical Reactions Analysis

The chemical reactions involving “3-(2-Chloro-phenyl)-1-methyl-propylamine” could be numerous, depending on the reaction conditions and the other reactants involved. It could potentially undergo reactions typical for amines and aromatic compounds .

Scientific Research Applications

Analytical Characterization and Synthesis

3-(2-Chloro-phenyl)-1-methyl-propylamine and related compounds have been studied for their synthesis and analytical characterization. These substances, including arylcyclohexylamines, are of interest in forensic science due to their emerging use as psychoactive substances. Analytical techniques such as gas chromatography, high-performance liquid chromatography, mass spectrometry, and spectroscopy methods have been employed to characterize these compounds (Wallach et al., 2016).

Spectrofluorimetric Determination in Pharmaceuticals

Research has been conducted on the spectrofluorimetric determination of similar compounds in pharmaceutical formulations. These studies help in understanding the interactions of such compounds with other substances, which is essential for ensuring the safety and efficacy of pharmaceutical products (Rodrigues, 2012).

Dopaminergic Activity

Compounds structurally related to 3-(2-Chloro-phenyl)-1-methyl-propylamine have been synthesized and evaluated for their dopaminergic activity. This research is crucial in understanding how these compounds interact with dopamine receptors, which has implications for developing new treatments for neurological disorders (Pfeiffer et al., 1982).

Antibacterial and Modulatory Activity

In silico evaluations and in vitro assays have been conducted to explore the antibacterial and modulatory activities of compounds similar to 3-(2-Chloro-phenyl)-1-methyl-propylamine. These studies contribute to the development of new antibacterial agents and can provide insights into overcoming bacterial resistance (Figueredo et al., 2020).

Crystal Structure Analysis

Research into the crystal structures of related compounds has been conducted to better understand their molecular configurations. This information is valuable for the development of new drugs and materials with specific properties (Childs et al., 1989).

Comparative Pharmacology

Studies have compared the pharmacological properties of cyclohexylalkylamines, closely related to 3-(2-Chloro-phenyl)-1-methyl-propylamine, to understand their effects on biological systems. Such research is essential for drug development and understanding the physiological impacts of these compounds (Marsh, 1948).

Chiral Synthesis in Antidepressant Drugs

3-(2-Chloro-phenyl)-1-methyl-propylamine has been used as a chiral intermediate in synthesizing antidepressant drugs. The use of microbial reductases for the asymmetric synthesis of this compound highlights its importance in pharmaceutical manufacturing (Choi et al., 2010).

Safety and Hazards

The safety and hazards associated with “3-(2-Chloro-phenyl)-1-methyl-propylamine” would depend on factors like its reactivity, toxicity, and handling procedures. Without specific data, it’s hard to provide a detailed safety profile .

Future Directions

The future directions in the research and application of “3-(2-Chloro-phenyl)-1-methyl-propylamine” would depend on its properties and potential uses. It could be explored for various applications in fields like medicinal chemistry, material science, or synthetic chemistry .

Biochemical Analysis

Biochemical Properties

4-(2-Chlorophenyl)butan-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with amine dehydrogenases (AmDHs), which are enzymes that catalyze the reductive amination of ketones and aldehydes to produce amines . The interaction between this compound and AmDHs involves the formation of a Schiff base intermediate, which is then reduced to form the final amine product. This interaction is crucial for the synthesis of chiral amines, which are important in the pharmaceutical industry.

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to activate β3-adrenoceptors, which are involved in the regulation of lipolysis in fat cells . The activation of these receptors by this compound leads to an increase in the breakdown of triglycerides into free fatty acids and glycerol, thereby influencing cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound has been shown to bind to β3-adrenoceptors, leading to the activation of downstream signaling pathways that regulate lipolysis . Additionally, this compound can interact with amine dehydrogenases, forming a Schiff base intermediate that is subsequently reduced to produce the final amine product . These interactions highlight the compound’s role in enzyme activation and regulation of metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained interactions with target biomolecules . Prolonged exposure to this compound may lead to degradation, which can affect its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to activate β3-adrenoceptors and promote lipolysis without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and potential damage to tissues . These findings highlight the importance of dosage optimization to achieve desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by amine dehydrogenases . These enzymes catalyze the reductive amination of ketones and aldehydes, leading to the formation of chiral amines. The interaction of this compound with these enzymes influences metabolic flux and the levels of specific metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it interacts with target biomolecules . The localization and accumulation of this compound within cells can influence its biochemical effects and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The localization of this compound within subcellular structures can impact its activity and function, highlighting the importance of understanding its distribution within cells.

Properties

IUPAC Name

4-(2-chlorophenyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYONMJJWKTSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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